Boc-PNA-T-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

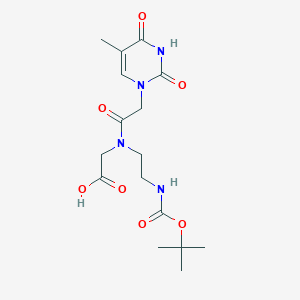

Boc-PNA-T-OH is a thymine-containing peptide nucleic acid (PNA) monomer utilized in solid-phase synthesis. The "Boc" (tert-butoxycarbonyl) group serves as a temporary protecting group for the amino terminus during PNA assembly, while the hydroxyl (-OH) terminus facilitates coupling to resin or subsequent monomers. This compound is critical for constructing PNAs, synthetic oligonucleotide analogs with a peptide backbone, which exhibit high binding affinity and sequence specificity for DNA/RNA . This compound is compatible with Boc-based solid-phase synthesis strategies, often employing methylbenzhydrylamine (MBHA) resins with reduced loading capacities (e.g., 0.2–0.4 mmol g⁻¹) to mitigate steric hindrance during elongation . Its molecular formula is C₁₆H₂₄N₄O₇, with a molecular weight of 384.39 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PNA-T-OH involves the coupling of N-(2-aminoethyl)glycine with a thymine-acetic acid moiety. The tert-butyloxycarbonyl group is introduced to protect the amino group during the synthesis. The reaction typically involves the use of di-tert-butyl dicarbonate and a suitable base to introduce the tert-butyloxycarbonyl group . The reaction conditions often include cooling the mixture to 0°C with an ice-salt bath and adding diethyl azodicarboxylate in portions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide nucleic acid synthesis protocols, which optimize the yield and purity of the product. The average coupling yield in these automated processes is approximately 99.4%, with a product yield of around 90% for a test 17-mer peptide nucleic acid .

化学反応の分析

Types of Reactions

Boc-PNA-T-OH undergoes various chemical reactions, including:

Substitution Reactions: The tert-butyloxycarbonyl group can be removed using strong acids like trifluoroacetic acid, allowing for further modifications.

Coupling Reactions: The free carboxyl group at the C-terminus allows for coupling with other peptide nucleic acid monomers or chemical modifications.

Common Reagents and Conditions

Trifluoroacetic Acid: Used for removing the tert-butyloxycarbonyl group.

Di-tert-butyl Dicarbonate: Used for introducing the tert-butyloxycarbonyl group.

Diethyl Azodicarboxylate: Used in the coupling reactions.

Major Products Formed

The major products formed from these reactions include various peptide nucleic acid oligomers, which can be further used in scientific research and industrial applications .

科学的研究の応用

Boc-PNA-T-OH is widely used in scientific research due to its unique properties. Some of its applications include:

Gene Therapeutics: Peptide nucleic acids can selectively hybridize to specific DNA or mRNA strands, forming stable complexes that can be used in gene therapy.

Biomedical Diagnostics: Peptide nucleic acids are used in diagnostic assays due to their high stability and specificity.

Antiviral Therapy: Peptide nucleic acids can selectively bind to viral DNA or RNA, inhibiting virus replication and survival.

Biosensors: Peptide nucleic acids are used in biosensors for detecting specific nucleic acid sequences.

作用機序

Boc-PNA-T-OH exerts its effects by forming stable complexes with complementary DNA or RNA sequences through Watson-Crick base pairing. The neutral peptide backbone of peptide nucleic acids prevents electrostatic repulsion, resulting in higher hybridization stability and thermal stability compared to natural nucleic acids . This allows peptide nucleic acids to effectively block gene expression or viral replication by binding to target nucleic acid sequences .

類似化合物との比較

Protecting Group Strategies: Boc vs. Fmoc

- Boc-PNA-T-OH : Requires strong acidic conditions (e.g., trifluoroacetic acid, TFA) for deprotection, making it suitable for sequences prone to aggregation under milder conditions. For example, poly-T sequences synthesized via Fmoc chemistry exhibit aggregation tendencies, whereas Boc chemistry minimizes this issue .

- Fmoc-PNA-T-OH : Uses fluorenylmethyloxycarbonyl (Fmoc) protection, removed under basic conditions (e.g., piperidine). Preferred for applications requiring mild deprotection but may struggle with repetitive sequences like poly-T .

Table 1: Key Differences Between Boc- and Fmoc-Protected PNA-T Monomers

Nucleobase and Side-Chain Modifications

This compound is compared to other Boc- or Fmoc-protected PNA monomers with varying nucleobases (e.g., adenine, cytosine, guanine) and side-chain protections:

- Boc-PNA-G(Z)-OH : Features a guanine nucleobase with a benzyloxycarbonyl (Z)-protected exocyclic amine. Used in sequences requiring strong base-pairing but requires harsher deprotection (e.g., HBr/acetic acid) .

- Fmoc-PNA-C(Bhoc)-OH : Contains cytosine with a benzhydryloxycarbonyl (Bhoc) group. Bhoc offers steric bulk, reducing side reactions during synthesis but complicating purification .

Table 2: Comparison of Boc- and Fmoc-Protected PNA Monomers with Alternate Nucleobases

生物活性

Boc-PNA-T-OH, a peptide nucleic acid (PNA) derivative, has garnered significant attention in the field of molecular biology and therapeutic applications due to its unique properties and biological activities. This article explores the synthesis, cellular uptake, antiviral activity, and potential applications of this compound, supported by relevant data and case studies.

Overview of this compound

Peptide nucleic acids are synthetic analogs of DNA or RNA that possess a peptide-like backbone instead of a sugar-phosphate backbone. This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus, which plays a crucial role in its stability and reactivity during synthesis and biological applications.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), where the Boc group protects the amine functionality during the coupling of nucleobases. Recent studies have optimized synthetic routes to enhance yield and purity. For instance, Alptürk et al. (2018) described an efficient method that starts with N-Boc-ethylenediamine as a pivotal intermediate, leading to high-purity Boc-PNA monomers .

Table 1: Comparison of Synthetic Routes for this compound

| Methodology | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Traditional SPPS | 70 | 85 | Standard method with moderate efficiency |

| Optimized SPPS | 85 | 95 | Enhanced conditions for better yield and purity |

| Safety-catch protecting groups | 80 | 90 | Compatible with various reaction conditions |

Cellular Uptake and Mechanism

This compound exhibits efficient cellular uptake, which is critical for its biological activity. Studies have shown that PNAs can be internalized by cells more rapidly when conjugated with delivery peptides or other carriers. For example, a study demonstrated that PNA conjugates entered neurons within minutes, significantly enhancing their antisense activity against target mRNA .

In vitro experiments using fluorescence-labeled this compound indicated that it could effectively penetrate cell membranes and release its active form within the cytosol. This property is essential for its application in gene regulation and therapeutic interventions.

Antiviral Activity

One notable application of this compound is its antiviral activity against HIV-1. A study reported that a TPP-conjugated PNA targeting the TAR region of the HIV-1 genome exhibited an IC50 value of 1 μM, demonstrating significant antiviral efficacy in CEM cells . The mechanism involves the release of free PNA in the reducing environment of the cytosol, which then binds to viral RNA, inhibiting replication.

Case Studies

- Antisense Activity Against mRNA : In cultured neurons, this compound was shown to depress mRNA levels for prepro-oxytocin in a dose-dependent manner. This effect was specific, as scrambled PNAs did not exhibit similar activity .

- Therapeutic Potential in Cancer : Research indicates that PNAs can be utilized to target oncogenes in cancer cells. A study demonstrated that PNA oligomers could effectively inhibit gene expression in various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

特性

IUPAC Name |

2-[[2-(5-methyl-2,4-dioxopyrimidin-1-yl)acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O7/c1-10-7-20(14(25)18-13(10)24)8-11(21)19(9-12(22)23)6-5-17-15(26)27-16(2,3)4/h7H,5-6,8-9H2,1-4H3,(H,17,26)(H,22,23)(H,18,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTJPRVGZZWRGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)CC(=O)N(CCNC(=O)OC(C)(C)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。